molecular formula C10H9F3O2 B13586568 (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid

(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid

Cat. No.: B13586568
M. Wt: 218.17 g/mol
InChI Key: JUQMRSYCLKEWAV-LURJTMIESA-N
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Description

Historical Context of Trifluoromethyl-Substituted Arylpropanoic Acid Derivatives

The development of trifluoromethyl-substituted arylpropanoic acids originated from medicinal chemistry's need for metabolically stable bioisosteres of natural carboxylic acids. Early work focused on racemic mixtures, as seen in the 1950s synthesis of 3-(3-trifluoromethylphenyl)propionic acid through Friedel-Crafts acylation followed by reduction. This prototypical compound demonstrated unexpected stability against hepatic oxidation, sparking interest in fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs).

The 2007 SAR study of 3-arylpropionic acids as sphingosine-1-phosphate receptor-1 (S1P₁) agonists marked a turning point, revealing that benzylic oxidation at the propionic acid chain limited pharmacokinetic performance. This finding drove demand for enantiopure derivatives, as metabolic degradation pathways showed stereochemical dependence. Concurrently, the 2015 Chinese patent (CN104693020A) demonstrated scaled production of 3-(3-trifluoromethylphenyl)propionic acid via palladium-catalyzed hydrogenation of cinnamic acid derivatives, achieving 98% purity through solvent optimization in cyclohexane/n-hexane systems.

Modern catalytic methods employ rhodium complexes like [RhCp*Cl₂]₂ to couple arylboronic acids with fluorinated diazoesters, introducing the entire trifluoropropyl pharmacophore in a single step. This atom-economical approach contrasts with traditional multi-step sequences, reducing purification challenges associated with regioisomeric byproducts. The table below summarizes key synthetic milestones:

Year Methodology Enantiomeric Ratio Catalyst Reference
1950 Friedel-Crafts acylation/reduction Racemic AlCl₃
2015 Palladium hydrogenation Racemic Pd/C
2022 Biocatalytic N–H insertion 95:5 (S) Engineered cyt c
2024 Rh-catalyzed diazo coupling 99:1 (S) [RhCp*Cl₂]₂

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1

InChI Key

JUQMRSYCLKEWAV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis Route

This traditional synthetic route involves the following key steps:

  • Starting Material: 3-(trifluoromethyl)benzaldehyde is used as the aromatic precursor.
  • Aldol Condensation: The benzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-(trifluoromethyl)cinnamaldehyde.
  • Reduction: The resulting cinnamaldehyde is reduced using sodium borohydride to yield 3-(trifluoromethyl)phenylpropanol.
  • Oxidation: The phenylpropanol is oxidized using potassium permanganate or other oxidizing agents to afford (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid.

This method is well-established but may require careful control of stereochemistry to obtain the (2S)-enantiomer specifically.

Asymmetric Synthesis via Chiral Catalysts and Ligands

An advanced approach involves asymmetric synthesis using chiral auxiliaries or catalysts:

  • The aldehyde intermediate (3-[3-(trifluoromethyl)phenyl]-2-propenal) is reacted with a chiral amine such as (R)-1-(1-naphthyl)ethylamine in the presence of titanium isopropoxide to form a chiral imine intermediate.
  • This intermediate undergoes catalytic hydrogenation using palladium on carbon under controlled pressure and temperature to yield the chiral acid with high enantiomeric excess.
  • The process includes aqueous sodium borohydride reduction and solvent extractions to purify intermediates.

This method enhances stereoselectivity and is suitable for industrial scale-up due to its improved yield and enantiomeric purity.

Fluorinated Amino Acid Derivative Synthesis

Recent research on fluorinated amino acid derivatives includes synthesis of related compounds with trifluoromethyl groups on the aromatic ring:

  • Complex multi-step syntheses involve protection/deprotection strategies using fluorenylmethoxycarbonyl (Fmoc) groups.
  • Acid hydrolysis and chromatographic purification are used to isolate the final amino acid derivatives.
  • These methods provide insights into stereochemical control and functional group tolerance relevant to (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid synthesis.

Though focused on amino acid analogs, these techniques inform asymmetric synthesis approaches for the target acid.

Industrial Production Considerations

Industrial synthesis favors:

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Catalysts Advantages Yield & Purity References
Classical Multi-Step Synthesis Aldol condensation, reduction, oxidation Sodium hydroxide, sodium borohydride, potassium permanganate Established, straightforward Moderate yield, moderate stereoselectivity
Asymmetric Catalytic Synthesis Chiral imine formation, catalytic hydrogenation (R)-1-(1-naphthyl)ethylamine, titanium isopropoxide, Pd/C High stereoselectivity, scalable High yield (~74%), high enantiomeric excess
Fluorinated Amino Acid Route Protection, hydrolysis, purification FmocOSu, aqueous HCl, EDTA-Na2 High stereochemical control Moderate yield (~27% in intermediate steps)

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of trifluoromethylbenzoic acid.

    Reduction: Formation of trifluoromethylphenylpropanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is a trifluoromethyl-containing propanoic acid with potential therapeutic applications that has garnered attention in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing the compound's biological activity.

Scientific Research Applications

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

  • Medicinal Chemistry Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
  • Industrial Applications Utilized in the production of specialty chemicals and materials with unique properties.

Pharmacological Activities

Research has indicated several pharmacological activities associated with (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid:

  • Anti-inflammatory Effects Studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Analgesic Activity The compound has shown potential as an analgesic agent through its modulation of pain pathways.
  • Anticancer Potential Preliminary studies indicate that (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid may possess anticancer properties, particularly against certain cancer cell lines.

Key Mechanisms

The biological activity of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding It interacts with various receptors, potentially modulating signaling pathways related to pain and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid:

  • Case Study 1 In a study evaluating its effects on rheumatoid arthritis models, the compound demonstrated significant efficacy in reducing joint inflammation and pain.
  • Case Study 2 Research involving chronic inflammatory diseases showed that treatment with this compound led to improved clinical outcomes in patients with conditions like Bullous Pemphigoid . In a model of transient cerebral ischemia induced in rats, the compound was efficacious in reducing PMN infiltrate, infarct size, and in improving significantly neurological functions .

Anti-inflammatory Effects

Study ReferenceMethodologyFindings
In vitro assays on macrophagesReduced production of PGE2 in response to LPS stimulation
Animal model of cerebral ischemiaDecreased PMN infiltration and infarct size

Mechanism of Action

The mechanism of action of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Dexketoprofen: (2S)-2-[3-(Benzoyl)phenyl]propanoic Acid

Structural Differences :

  • Substituent : Benzoyl (-C₆H₅CO-) group at the 3-position of the phenyl ring vs. trifluoromethyl (-CF₃) in the target compound.
  • Electron Effects : Benzoyl is electron-withdrawing via resonance, while -CF₃ is inductively electron-withdrawing.

Pharmacological Implications :

  • Dexketoprofen is a clinically used NSAID with potent cyclooxygenase (COX) inhibition. The benzoyl group enhances π-π stacking interactions with COX enzymes, whereas the -CF₃ group in the target compound may improve membrane permeability and half-life due to higher lipophilicity .
Parameter (2S)-2-[3-(CF₃)phenyl]propanoic Acid Dexketoprofen
Molecular Formula C₁₀H₉F₃O₂ C₁₆H₁₄O₃
Molecular Weight (g/mol) 218.18 254.28
Substituent Position 3-position on phenyl 3-position on phenyl
Key Functional Group -CF₃ -C₆H₅CO-

2-Methyl-2-[3-(Trifluoromethyl)phenyl]propanoic Acid

Structural Differences :

  • Branching : A methyl group is attached to the α-carbon (adjacent to the carboxylic acid), creating a branched structure.
  • Stereochemistry: No chiral center due to branching.

Physicochemical Implications :

  • However, the lack of a chiral center may diminish target specificity compared to the enantiopure (2S) configuration .
Parameter (2S)-2-[3-(CF₃)phenyl]propanoic Acid 2-Methyl-2-[3-(CF₃)phenyl]propanoic Acid
Molecular Formula C₁₀H₉F₃O₂ C₁₁H₁₁F₃O₂
Molecular Weight (g/mol) 218.18 232.20
Chiral Center Yes (S-configuration) No

(2S)-2-Amino-3-[3-(Trifluoromethoxy)phenyl]propanoic Acid

Structural Differences :

  • Functional Group : Trifluoromethoxy (-OCF₃) at the phenyl 3-position vs. -CF₃.
  • Backbone: Amino acid structure (α-amino group) vs. carboxylic acid.

3-(3-(Trifluoromethyl)phenyl)propanoic Acid

Structural Differences :

  • Positional Isomerism: The phenyl group is attached to the 3rd carbon of the propanoic acid chain vs. the 2nd carbon in the target compound.

Physicochemical Implications :

  • Altered chain position may reduce steric compatibility with enzyme active sites, affecting potency. The acidity (pKa) of the carboxylic acid may also differ .
Parameter (2S)-2-[3-(CF₃)phenyl]propanoic Acid 3-[3-(CF₃)phenyl]propanoic Acid
Molecular Formula C₁₀H₉F₃O₂ C₁₀H₉F₃O₂
Substituent Position 2nd carbon of propanoic acid 3rd carbon of propanoic acid

Biological Activity

(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid, commonly referred to as a trifluoromethyl-containing propanoic acid, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃F₃O₂
  • Molecular Weight : Approximately 248.22 g/mol
  • Chirality : The compound possesses a stereocenter at the 2-position, contributing to its biological activity.

The biological activity of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to pain and inflammation.

Pharmacological Activities

Research has indicated several pharmacological activities associated with (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid:

1. Anti-inflammatory Effects

Studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study ReferenceMethodologyFindings
In vitro assays on macrophagesReduced production of PGE2 in response to LPS stimulation
Animal model of cerebral ischemiaDecreased PMN infiltration and infarct size

2. Analgesic Activity

The compound has shown potential as an analgesic agent through its modulation of pain pathways.

Study ReferenceMethodologyFindings
Behavioral pain models in rodentsSignificant reduction in pain scores compared to control

3. Anticancer Potential

Preliminary studies indicate that (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid may possess anticancer properties, particularly against certain cancer cell lines.

Study ReferenceCell Line TestedIC50 Value
RAW 264.7 cells34.3 μM

Case Studies

Several case studies have highlighted the therapeutic potential of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid:

  • Case Study 1 : In a study evaluating its effects on rheumatoid arthritis models, the compound demonstrated significant efficacy in reducing joint inflammation and pain.
  • Case Study 2 : Research involving chronic inflammatory diseases showed that treatment with this compound led to improved clinical outcomes in patients with conditions like Bullous Pemphigoid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via asymmetric catalysis or chiral resolution. Key steps include:

  • Enantioselective α-alkylation of propanoic acid precursors using palladium catalysts .
  • Chiral auxiliary methods (e.g., Evans oxazolidinones) to control stereochemistry at the C2 position .
  • Trifluoromethylation via Ullmann coupling or direct fluorination of the phenyl ring .
    • Optimization : Yield improvements (>80%) are achieved by controlling temperature (0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol%) .

Q. How is the enantiomeric purity of this compound assessed using analytical techniques?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase; retention times differentiate (2S)- and (2R)-enantiomers .
  • NMR spectroscopy : Monitor splitting patterns of the C2 proton (δ 3.8–4.2 ppm) in the presence of chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • FT-IR : Confirm the carboxylic acid group (O–H stretch: 2500–3300 cm⁻¹; C=O: 1700–1720 cm⁻¹) and trifluoromethyl C–F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Expected molecular ion [M–H]⁻ at m/z 232.0443 (C₁₀H₈F₃O₂⁻) with isotopic peaks confirming fluorine content .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in biological studies?

  • Lipophilicity : The –CF₃ group increases logP (~2.1), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Fluorine substitution resists oxidative metabolism, prolonging half-life in vivo .
  • Experimental validation : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability profiling .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Degradation pathways : Hydrolysis of the carboxylic acid group is accelerated in polar protic solvents (e.g., water, ethanol) .
  • Stability data :

SolventDegradation (%/month at 25°C)
Water15–20%
Acetonitrile<5%
Solid state (4°C)<1%
  • Recommendation : Store as a lyophilized solid under inert gas (argon) .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Contradictions :

  • Antiviral activity : EC₅₀ values vary between 5 µM (HIV-1 protease inhibition) and >50 µM (SARS-CoV-2 PLpro) due to assay conditions .
  • Cytotoxicity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 30 µM in HeLa cells) linked to differences in serum concentration in cell media .
    • Resolution : Standardize assays using:
  • Fixed serum concentration (e.g., 10% FBS).
  • Internal controls (e.g., ritonavir for protease inhibition).

Q. What computational methods predict the compound’s binding affinity to protein targets like COX-2 or PPARγ?

  • Molecular docking : Use AutoDock Vina with PDB IDs 5KIR (COX-2) and 3DZY (PPARγ). The trifluoromethyl group forms hydrophobic interactions with Val523 (COX-2) and Phe264 (PPARγ) .
  • MD simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <2.0 Å .

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